molecular formula C9H9ClO3 B181025 2-(4-Chlorophenoxy)propionic acid CAS No. 3307-39-9

2-(4-Chlorophenoxy)propionic acid

Cat. No. B181025
CAS RN: 3307-39-9
M. Wt: 200.62 g/mol
InChI Key: DKHJWWRYTONYHB-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

To 833 ml. of a chilled solution (0° C.) of 1M diborane in tetrahydrofuran is added dropwise a solution of 96 g. of 2-(p-chlorophenoxy)propionic acid in 500 ml. of tetrahydrofuran. The reaction mixture is stirred for 2 days at room temperature and then poured onto 2 kg. of ice/water. The resulting mixture is extracted with diethyl ether and the extract is washed with water and dried over MgSO4. The solvent is removed under vacuum and the residual liquid is distilled to give 83 g. (b.p. 116°-120° C./0.1 mm.) of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B#B.[Cl:3][C:4]1[CH:15]=[CH:14][C:7](OC(C)C(O)=O)=[CH:6][CH:5]=1.[O:16]1C[CH2:19][CH2:18][CH2:17]1>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH:18]([CH3:19])[CH2:17][OH:16])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)C)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto 2 kg
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with diethyl ether
WASH
Type
WASH
Details
the extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residual liquid is distilled
CUSTOM
Type
CUSTOM
Details
to give 83 g

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC1=CC=C(C(CO)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.